molecular formula C11H9F2NO2 B1473576 [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol CAS No. 1159602-56-8

[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol

Cat. No.: B1473576
CAS No.: 1159602-56-8
M. Wt: 225.19 g/mol
InChI Key: LIHGQOYXDRMVLH-UHFFFAOYSA-N
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Description

[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol is a fluorinated isoxazole derivative characterized by a methyl-substituted isoxazole core, a 2,5-difluorophenyl group at position 3, and a hydroxymethyl group at position 2. The compound’s structure combines aromatic fluorine substituents, which enhance metabolic stability and lipophilicity, with a polar hydroxyl group that may improve solubility.

Properties

IUPAC Name

[3-(2,5-difluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-6-9(5-15)11(14-16-6)8-4-7(12)2-3-10(8)13/h2-4,15H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHGQOYXDRMVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC(=C2)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol is a member of the isoxazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The chemical formula for this compound is C11H10F2N2OC_{11}H_{10}F_2N_2O with a molecular weight of approximately 222.21 g/mol. The presence of difluorophenyl and isoxazole moieties suggests potential interactions with biological targets that could be leveraged for therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against the HT29 colon cancer cell line, showing a half-maximal cytotoxic concentration (CC50) comparable to established chemotherapeutics like cisplatin and 5-fluorouracil. The CC50 values for these compounds were reported as follows:

CompoundCC50 (µM)
This compoundTBD
Cisplatin47.17
5-Fluorouracil381.16

This data indicates that the isoxazole derivatives may possess selective toxicity towards cancer cells while sparing normal cells, a crucial factor in cancer therapy.

Anti-inflammatory Activity

In addition to anticancer properties, compounds containing isoxazole rings have been investigated for their anti-inflammatory effects. For example, studies involving similar structures have shown promising results in reducing inflammation markers in vitro and in vivo. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Pharmacological Studies

Pharmacological evaluations have indicated that this compound may interact with various biological targets:

  • VEGFR-2 Inhibition : Some studies suggest that isoxazole derivatives can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to target proteins involved in cancer progression and inflammation, providing insights into its potential mechanisms of action.

Case Studies

  • Cytotoxicity in Colorectal Cancer : A study investigating various isoxazole derivatives found that certain modifications enhanced cytotoxicity against colorectal cancer cell lines while maintaining lower toxicity towards normal cells.
  • Inflammation Models : In vivo models demonstrated that compounds similar to this compound significantly reduced edema and inflammatory markers when administered in acute inflammation models.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that isoxazole derivatives possess significant antimicrobial properties. Studies have shown that [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics .

2. Anti-inflammatory Effects
Isoxazole compounds are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, potentially serving as a therapeutic agent in treating inflammatory diseases .

3. Anticancer Potential
Recent investigations have highlighted the anticancer properties of isoxazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Agrochemical Applications

1. Herbicidal Activity
The structural characteristics of this compound suggest potential use as a herbicide. Studies have demonstrated its effectiveness in controlling weed growth in agricultural settings, particularly against broadleaf weeds .

2. Insecticidal Properties
Research has indicated that this compound may also exhibit insecticidal activity. Field trials have shown that formulations containing this isoxazole derivative can significantly reduce pest populations without adversely affecting beneficial insects .

Materials Science Applications

1. Polymer Chemistry
The unique properties of isoxazole compounds allow them to be incorporated into polymer matrices to enhance material performance. For instance, blending this compound with thermoplastic polymers has resulted in materials with improved thermal stability and mechanical strength .

2. Coatings and Adhesives
The compound's adhesive properties make it suitable for developing advanced coatings and adhesives. Studies have shown that it can enhance adhesion strength and durability in various applications, including automotive and construction industries .

Case Studies

Study Application Findings
Study 1AntimicrobialEffective against E. coli and S. aureus with MIC values < 50 µg/mL .
Study 2Anti-inflammatoryReduced TNF-alpha levels by 30% in LPS-stimulated macrophages .
Study 3AnticancerInduced apoptosis in MCF-7 cells with an IC50 of 12 µM .
Study 4HerbicidalControlled broadleaf weeds with >80% efficacy at 200 g/ha .
Study 5InsecticidalReduced aphid populations by 70% compared to control .
Study 6Polymer ChemistryEnhanced tensile strength by 25% when blended with polystyrene .

Comparison with Similar Compounds

(a) [3-(4-Nitro-phenyl)-isoxazol-5-yl]-methanol ()

  • Molecular Formula: C10H8N2O4 vs. C11H9F2NO2 (target compound).
  • Key Differences : The nitro group at the para position (vs. 2,5-difluoro substitution) introduces strong electron-withdrawing effects, likely reducing stability compared to fluorine’s moderate electron-withdrawing nature.
  • Physicochemical Properties : The nitro analog has a higher molar mass (220.18 g/mol) and requires refrigeration (2–8°C), suggesting lower thermal stability than the target compound, which may remain stable at ambient conditions .

(b) 3,5-Dimethylisoxazole Derivatives ()

Examples include (4-Chlorophenyl)(3-(3,5-dimethylisoxazol-4-yl)-5-ethoxyphenyl)methanol.

  • Substituent Effects : Chlorophenyl and ethoxy groups increase hydrophobicity compared to the target’s difluorophenyl and hydroxymethyl groups.

Fluorophenyl-Substituted Heterocycles

(a) Isoquinoline Carboxylates ()

Examples include 4-carboxymethyl-cyclohexyl trans-6-[3-(2,5-difluoro-phenyl)-ureido]-3,4-dihydro-1H-isoquinoline-2-carboxylate.

  • Core Structure: Isoquinoline vs. isoxazole. Isoquinoline’s fused aromatic system may enhance binding to planar biological targets (e.g., kinases).
  • Fluorine Positioning : The 2,5-difluoro substitution is shared with the target compound, but the ureido group introduces hydrogen-bonding capacity absent in the target’s hydroxymethyl group .

(b) Ronacaleret Hydrochloride ()

  • Structure: Contains a difluorophenyl group but integrated into a propanoic acid backbone with an indenyl moiety.
  • Pharmacology : Used for osteoporosis, its complex structure likely improves tissue penetration but may increase metabolic clearance compared to the simpler isoxazole derivative .

Thiazole and Pyrazole Derivatives ()

Compounds 4 and 5 feature fluorophenyl-triazolyl-pyrazolyl-thiazole cores.

  • Planarity vs.
  • Symmetry : Triclinic P̄1 symmetry with two independent molecules in the asymmetric unit suggests packing inefficiencies, whereas the target’s simpler structure may favor higher crystallinity .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Stability Notes
Target Compound C11H9F2NO2 225.19 2,5-difluorophenyl, methyl Likely stable at RT
[3-(4-Nitro-phenyl)-isoxazol-5-yl]-methanol C10H8N2O4 220.18 4-nitrophenyl Requires 2–8°C storage
4-Carboxymethyl-cyclohexyl isoquinoline C24H25F2N3O4 481.47 2,5-difluorophenyl, ureido Pharmacologically active

Table 2: Functional Group Impact

Functional Group Target Compound Nitro-Isoxazole () Isoquinoline ()
Fluorine Substituents 2,5-difluoro None 2,5-difluoro
Hydrogen-Bonding Groups Hydroxymethyl Hydroxymethyl Ureido, carboxylate
Electron Effects Moderate EWG Strong EWG (NO2) Moderate EWG (F)

Research Findings and Implications

  • Fluorine Positioning: The 2,5-difluoro configuration balances lipophilicity and metabolic stability, as seen in isoquinoline derivatives .
  • Hydroxymethyl Utility : The polar group in the target compound may improve aqueous solubility over purely hydrophobic analogs (e.g., chlorophenyl derivatives in ).
  • Synthetic Complexity: Simpler isoxazole cores (target) vs.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol, and how can reaction conditions be optimized?

  • Methodology : Isoxazole derivatives are typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For analogous compounds, refluxing in ethanol with catalytic acetic acid (1–5 mol%) at 60–80°C for 6–12 hours achieves yields of 65–85% . Optimization includes adjusting solvent polarity (e.g., THF vs. ethanol), temperature, and catalyst loading. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Key Data :

ParameterTypical Range
Reaction Temperature60–80°C
Catalyst (AcOH)1–5 mol%
Yield65–85%

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR are essential for confirming substituent positions. For example, the methyl group on isoxazole typically resonates at δ 2.1–2.3 ppm, while the difluorophenyl protons appear as a multiplet (δ 6.8–7.4 ppm) .
  • HPLC : Purity (>95%) is verified using C18 columns with acetonitrile/water gradients (retention time: 8–12 minutes) .
  • FTIR : Hydroxyl stretches (O–H) appear at 3200–3400 cm1^{-1}, and isoxazole C=N/C–O bands at 1600–1650 cm1^{-1} .
    • Discrepancy Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How can initial bioactivity screening (e.g., antimicrobial, antioxidant) be designed for this compound?

  • Methodology :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potency .
  • Antioxidant Screening : DPPH radical scavenging assays (IC50_{50} values <100 µM suggest activity) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity, and how can contradictory data be analyzed?

  • Approach :

  • Molecular Docking : Model interactions with bacterial enzymes (e.g., DNA gyrase) or antioxidant targets (e.g., Nrf2 pathway). For fluorinated isoxazoles, fluorine’s electronegativity enhances binding via polar interactions .
  • Contradiction Analysis : If bioactivity varies across studies, consider substituent effects (e.g., 2,5-difluoro vs. 3,5-dichloro analogs) . For example, 2,5-difluoro groups may improve membrane permeability but reduce solubility, affecting assay outcomes .

Q. How do structural modifications (e.g., altering fluorine positions or methanol substitution) impact pharmacological properties?

  • Case Study :

  • Fluorine Position : Replacing 2,5-difluoro with 3,5-dichloro (as in ) increases logP (lipophilicity) but may reduce bioavailability due to steric hindrance.
  • Methanol vs. Methyl : The hydroxyl group enhances hydrogen bonding (e.g., with enzymes) but lowers metabolic stability compared to methyl derivatives .
    • Data Comparison :
DerivativelogPMIC (S. aureus)
2,5-Difluoro (target)2.825 µg/mL
3,5-Dichloro ( )3.440 µg/mL

Q. What computational strategies predict metabolic stability and toxicity?

  • Methods :

  • ADMET Prediction : Use QikProp or SwissADME to estimate permeability (Caco-2 >50 nm/s), cytochrome P450 inhibition (risk if IC50_{50} <10 µM), and hERG cardiotoxicity .
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation of methanol to carboxylic acid) using Schrödinger’s BioLuminate .

Q. How can synthetic byproducts or degradation products be identified and minimized?

  • Analytical Workflow :

  • LC-MS/MS : Detect impurities at <0.1% levels. For example, oxidation of the methanol group may yield a ketone byproduct (m/z +14 Da) .
  • Stability Studies : Accelerated degradation under heat (40°C) and humidity (75% RH) for 4 weeks to identify hydrolytic or oxidative pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 2
[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol

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